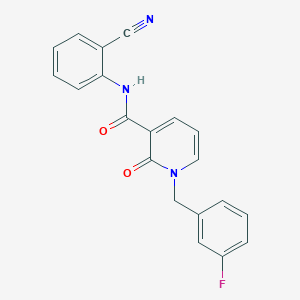
N-(2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14FN3O2 and its molecular weight is 347.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound exhibits biological activity through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially affecting cancer cell proliferation.
Antitumor Properties
Several studies have evaluated the antitumor efficacy of compounds similar to this compound. For instance:
- Study on Analog Compounds : A related study on 2-(1H-indol-3-yl)-2-oxo-acetamides demonstrated significant antitumor activity against solid tumors such as colon and lung cancers. These findings suggest a potential pathway for this compound to exhibit similar effects .
Enzyme Inhibition
The compound has shown promise as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In a comparative analysis:
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| This compound | TBD | TBD |
| Acarbose | 327.0 | Reference |
| HXH8r | 15.32 | Reference |
This table illustrates the potential of this compound as a selective inhibitor compared to established drugs .
In Vitro Studies
In vitro studies have indicated that the compound demonstrates low cytotoxicity against normal human hepatocyte cells (LO2), suggesting a favorable safety profile for therapeutic applications .
Molecular Docking Studies
Molecular docking analyses have provided insights into the binding interactions of this compound with target enzymes. These studies reveal that the compound forms stable complexes with enzyme active sites, which is crucial for its inhibitory action .
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c21-16-7-3-5-14(11-16)13-24-10-4-8-17(20(24)26)19(25)23-18-9-2-1-6-15(18)12-22/h1-11H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOGOSJEVOAXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














